molecular formula C18H13BrN2O4S B2763913 5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 439107-47-8

5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2763913
CAS No.: 439107-47-8
M. Wt: 433.28
InChI Key: DMDDAGKVRSHDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of imidazo[2,1-b][1,3]thiazole . Imidazo[2,1-b][1,3]thiazoles are known for their broad range of pharmaceutical applications, including as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .


Synthesis Analysis

The synthesis of this compound involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole ring . This ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structures similar to the specified chemical have been synthesized and evaluated for their biological activities. For example, derivatives of benzylideneoxazoles, -thiazoles, and -imidazoles have been prepared and evaluated as dual inhibitors of 5-lipoxygenase and cyclooxygenase, demonstrating anti-inflammatory activity in various models (Unangst et al., 1994). This indicates the potential therapeutic applications of these compounds in treating inflammation-related conditions.

Antimicrobial and Anti-inflammatory Activities

Novel derivatives incorporating the imidazo[2,1-b]thiazole moiety have been synthesized and screened for their anthelmintic and anti-inflammatory activities, showing promising results (Shetty et al., 2010). These findings suggest the potential of such compounds in developing new treatments for infections and inflammatory diseases.

Anticancer Agents

Research has also been conducted on thiazole and 1,3,4-thiadiazole derivatives incorporating the imidazo[2,1-b]thiazole moiety for their anticancer activities. Some compounds have displayed significant anticancer activity against certain cancer cell lines, indicating their potential as anticancer agents (Gomha et al., 2017).

Organic Synthesis and Material Science Applications

In addition to biological activities, compounds with similar structures have been explored for their applications in organic synthesis and material science. For instance, research on tetrahedral silicon-centered imidazolyl derivatives has shown their potential use as emitters or hole blocking materials in OLEDs due to their high thermal stability and fluorescent properties (Wang et al., 2010).

Future Directions

The future directions for this compound could involve further exploration of its pharmaceutical applications, given the known properties of imidazo[2,1-b][1,3]thiazole derivatives . Additionally, new synthetic methods for assembling their heterocyclic system, as well as the variety of methods for their functionalization, could be explored .

Properties

IUPAC Name

5-[[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4S/c1-18(2)24-15(22)12(16(23)25-18)9-13-14(10-3-5-11(19)6-4-10)20-17-21(13)7-8-26-17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDDAGKVRSHDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.